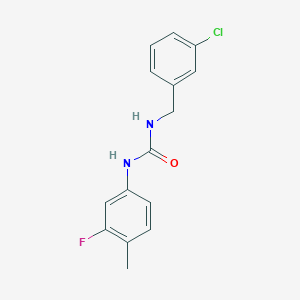![molecular formula C13H21N3OS B4284197 N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284197.png)
N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea
Vue d'ensemble
Description
N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea, also known as A-769662, is a small molecule compound that has gained significant attention in the scientific community for its potential application in the treatment of metabolic disorders. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in regulating cellular energy homeostasis.
Mécanisme D'action
N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea activates AMPK by binding to the γ subunit of the enzyme, which leads to allosteric activation and phosphorylation of the α subunit. This activation results in the inhibition of acetyl-CoA carboxylase (ACC) and the promotion of glucose uptake and fatty acid oxidation. ACC is a key enzyme in the synthesis of fatty acids, and its inhibition leads to decreased lipid synthesis and increased fatty acid oxidation.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea has been shown to have a number of biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, decreased hepatic glucose production and lipid synthesis, improved insulin sensitivity, and reduced liver fat accumulation. N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits in metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea has a number of advantages for use in lab experiments, including its potency, specificity, and ability to activate AMPK in a dose-dependent manner. However, N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea also has some limitations, including its relatively short half-life and potential for off-target effects.
Orientations Futures
There are a number of future directions for research on N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea, including the development of more potent and selective AMPK activators, the investigation of the potential therapeutic benefits of N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea in animal models and human clinical trials, and the exploration of the underlying mechanisms of its anti-inflammatory effects. Additionally, further research is needed to determine the optimal dosing and administration of N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea for therapeutic use.
Applications De Recherche Scientifique
N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea has been extensively studied for its potential application in the treatment of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea has been shown to activate AMPK, which leads to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. This activation also leads to decreased hepatic glucose production and lipid synthesis, which can improve insulin sensitivity and reduce liver fat accumulation.
Propriétés
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-16(2)9-5-8-14-13(17)15-11-6-4-7-12(10-11)18-3/h4,6-7,10H,5,8-9H2,1-3H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACAXOQVRCNUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)NC1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284116.png)
![N-[3-(methylthio)phenyl]-4-(4-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4284119.png)
![methyl 3-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4284126.png)
![4-methyl-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284130.png)
![4-(2-chloro-4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284134.png)
![4-(2-chloro-6-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284146.png)
![4-(4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284149.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284152.png)
![N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284154.png)

![N-(3-methoxypropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284167.png)
![N-(3,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284184.png)

